Product packaging for 2-Bromo-8-methylquinoline(Cat. No.:CAS No. 99073-81-1)

2-Bromo-8-methylquinoline

Cat. No.: B1285243
CAS No.: 99073-81-1
M. Wt: 222.08 g/mol
InChI Key: LGBSPUHZUXLUSJ-UHFFFAOYSA-N
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Description

2-Bromo-8-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN B1285243 2-Bromo-8-methylquinoline CAS No. 99073-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBSPUHZUXLUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577170
Record name 2-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99073-81-1
Record name 2-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Quinoline Scaffolds in Modern Chemistry

Quinoline (B57606), a bicyclic heterocyclic aromatic compound, and its derivatives are fundamental building blocks in medicinal chemistry and materials science. nih.govfrontiersin.orgorientjchem.org The quinoline scaffold is a "privileged structure," meaning it can bind to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govresearchgate.net This has resulted in the development of numerous quinoline-based compounds with applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govorientjchem.org The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired biological effects or material characteristics. frontiersin.org

Synthetic Methodologies for 2 Bromo 8 Methylquinoline and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for quinoline (B57606) synthesis have been established for over a century and remain fundamental in organic chemistry. mdpi.com These routes, including the Skraup, Friedländer, and Doebner-von Miller reactions, provide the foundational knowledge for constructing the quinoline core. iipseries.orgjptcp.com

The direct bromination of 8-methylquinoline (B175542) is a primary method for synthesizing halogenated derivatives. The use of brominating agents like N-bromosuccinimide (NBS) facilitates an electrophilic aromatic substitution reaction. The position of bromination on the quinoline ring is heavily influenced by the reaction conditions and the electronic effects of the existing substituents.

One approach involves the direct treatment of 8-methylquinoline with a brominating agent. smolecule.com The electron-donating nature of the methyl group at the C-8 position can influence the regioselectivity of the substitution, potentially directing the incoming bromine atom to the C-2 position. smolecule.com

A more controlled method for achieving C-2 substitution involves the N-oxide of 8-methylquinoline. The formation of the N-oxide activates the C-2 and C-8 positions for functionalization. researchgate.net Subsequent reaction with a brominating agent can lead to the desired 2-bromo derivative. There are several documented synthetic routes starting from 8-Methylquinoline N-oxide to produce 2-Bromo-8-methylquinoline. chemicalbook.com

Research findings indicate that achieving specific regioselectivity requires careful management of reaction parameters. For instance, bromination of 8-substituted quinolines can be directed to the C-5 or C-7 positions under certain conditions, highlighting the challenge and importance of precise control. researchgate.net

Table 1: Representative Conditions for Bromination of Quinoline Scaffolds Use the slider to see different reaction parameters.

Reactants: 8-Methylquinoline Reagent: N-bromosuccinimide (NBS) Catalyst: Iron(III) bromide (FeBr₃) Solvent: Dichloromethane (DCM) Temperature: 0–25°C Product Focus: 7-Bromo-8-methylquinoline.

Reactants: 8-methylquinoline derivatives Reagent: Trihaloisocyanuric acid (0.36 equiv.) Conditions: Metal-free, under air Temperature: Room temperature Product Focus: C5-H halogenation. researchgate.net

Reactants: 8-aminoquinoline (B160924) amides Reagent: Alkyl bromides Catalyst: Copper-promoted Product Focus: C5-brominated 8-aminoquinoline amides. researchgate.net

The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, are powerful methods for constructing the quinoline ring system from anilines. metu.edu.tr Specifically, this compound can be prepared via a ring-closure reaction between o-bromoaniline and crotonaldehyde (B89634). google.com This reaction is a classic example of the Doebner-von Miller synthesis. wikipedia.org

In this procedure, o-bromoaniline reacts with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent. google.comiucr.org The reaction proceeds through a series of steps including conjugate addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline product. metu.edu.tr A variety of acids, such as hydrochloric acid or sulfuric acid, and oxidizing agents, like nitrobenzene (B124822) or 2-nitrobromobenzene, can be employed. google.comorgsyn.org

One documented synthesis involves heating o-bromoaniline with hydrochloric acid and boric acid, followed by the addition of crotonaldehyde and 2-nitrobromobenzene as the oxidant, affording 2-methyl-8-bromoquinoline with a 52% yield. iucr.org Another report cites a 50% yield for the reaction of o-bromoaniline with 85% crotonaldehyde in dilute hydrochloric acid. google.com

Table 2: Skraup-like Synthesis of this compound

Starting Materials Reagents/Catalysts Conditions Yield Reference
o-Bromoaniline, Crotonaldehyde HCl, Boric acid, 2-Nitrobromobenzene (oxidant), ZnCl₂ Heat to reflux (373 K) 52% iucr.org
o-Bromoaniline, Crotonaldehyde (85%) Dilute HCl - 50% google.com

The Friedländer synthesis is a versatile and widely used method for preparing quinolines. nih.gov It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl group). wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids (like trifluoroacetic acid or p-toluenesulfonic acid) or bases. wikipedia.orgjk-sci.com

The mechanism can proceed via two primary pathways. The first involves an initial aldol (B89426) addition between the reactants, followed by dehydration and subsequent cyclization through imine formation. An alternative pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol reaction and dehydration to form the quinoline ring. wikipedia.org While a specific example for this compound is not detailed in the provided context, one could hypothetically synthesize it by reacting 2-amino-3-bromobenzaldehyde (B168341) with acetone, although the availability of the starting materials might be a limiting factor. The utility of this method lies in its operational simplicity and the general availability of the necessary precursors. jk-sci.com

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to react with anilines, typically under acid catalysis. wikipedia.orgsynarchive.com This method is highly effective for producing a wide variety of substituted quinolines. ukzn.ac.za As detailed in section 2.1.2, the synthesis of this compound from 2-bromoaniline (B46623) and crotonaldehyde is a direct application of this reaction. google.com

The reaction mechanism involves the 1,4-conjugate addition of the aniline (B41778) to the α,β-unsaturated carbonyl compound. metu.edu.tr This is followed by an acid-catalyzed cyclization and dehydration of the resulting intermediate. The final step is an oxidation to form the aromatic quinoline ring. synarchive.com Various Lewis and Brønsted acids can catalyze the reaction, including hydrochloric acid, tin tetrachloride, and p-toluenesulfonic acid. wikipedia.org Modern variations have explored the use of solid acid catalysts like silver(I)-exchanged Montmorillonite K10 to create more environmentally friendly, solvent-free conditions. ukzn.ac.za

The Conrad-Limpach-Knorr synthesis provides a route to hydroxyquinolines by reacting anilines with β-ketoesters. iipseries.orgjptcp.com The reaction conditions, particularly temperature, are critical in determining the final product.

Conrad-Limpach Synthesis: At lower temperatures (below 100°C), the aniline attacks the keto group of the β-ketoester. Subsequent acid-catalyzed cyclization at higher temperatures (around 250°C) leads to the formation of a 4-hydroxyquinoline (B1666331) (or its tautomer, a 4-quinolone). mdpi.comwikipedia.org The mechanism involves the formation of a Schiff base, followed by an electrocyclic ring-closing reaction. wikipedia.org

Knorr Quinoline Synthesis: At higher initial temperatures (around 140°C), the reaction favors the formation of a β-ketoanilide intermediate, where the aniline has attacked the ester group. This intermediate, upon treatment with a strong acid like sulfuric acid, cyclizes to form a 2-hydroxyquinoline (B72897) (or 2-quinolone). iipseries.orgwikipedia.org

This family of reactions is highly valuable for accessing quinolones, which are important structural motifs in many biologically active compounds. mdpi.com

Advanced and Contemporary Synthetic Strategies for Quinoline Derivatives

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for constructing quinoline rings. mdpi.com These strategies often leverage advanced catalytic systems to overcome the limitations of classical methods, such as harsh reaction conditions or low yields. ukzn.ac.za

Recent advancements include:

C–H Bond Activation and Functionalization: This strategy involves the direct functionalization of carbon-hydrogen bonds, which is an atom-economical approach to creating complex molecules. Palladium-catalyzed C-H activation, for example, can be used for the regioselective bromination of quinoline scaffolds without the need for pre-functionalized substrates. The use of a directing group, such as an N-oxide, can guide the catalyst to a specific C-H bond (e.g., at the C-2 or C-8 position) for functionalization. researchgate.net

Photo-induced Oxidative Cyclization: Photocatalysis offers a green chemistry approach, using light to drive chemical reactions. This can be applied to the oxidative cyclization reactions that form the quinoline ring, often under milder conditions than traditional methods. mdpi.com

Ligand-Free and Transition-Metal-Free Protocols: To improve the sustainability and cost-effectiveness of syntheses, researchers are developing protocols that avoid expensive or toxic transition metal catalysts. Iodine-catalyzed oxidation reactions and one-pot reactions using DMSO as both a solvent and a carbon source are examples of this trend. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. jk-sci.com This technique has been successfully applied to classical reactions like the Friedländer and Skraup syntheses to create more efficient and "green" protocols. jk-sci.comscispace.com

Electrosynthesis: Electrochemical methods present a sustainable and reagent-free strategy. An electrochemically assisted Friedländer reaction has been developed, using electric current to drive the synthesis of quinolines from nitro compounds under mild conditions with high efficiency. rsc.org

These contemporary strategies are paving the way for the discovery of novel quinoline derivatives by providing new pathways to modify the quinoline scaffold with high precision and efficiency. mdpi.commdpi.com

Multicomponent Reactions (MCRs)

Multicomponent reactions, which combine three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules. Several MCRs have been adapted for quinoline synthesis.

Povarov Reaction

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (typically formed in situ from an aniline and an aldehyde) and an electron-rich alkene or alkyne, yielding tetrahydroquinolines which can be subsequently oxidized to quinolines. wikipedia.orgiipseries.org The reaction is generally catalyzed by a Lewis or Brønsted acid. wikipedia.org The versatility of the Povarov reaction allows for the synthesis of a wide array of substituted quinolines by varying the three core components. rsc.org

For instance, the reaction of anilines with α,β-unsaturated aldehydes is a cornerstone of the closely related Doebner-von Miller synthesis, which can be considered a type of Povarov reaction. rsc.orgrsc.org The synthesis of 2-methylquinolines from anilines and crotonaldehyde is a classic example. iipseries.org While a specific Povarov synthesis for this compound is not prominently documented, the synthesis of analogous compounds such as 8-bromo-2-ethyl-3-methylquinoline demonstrates the viability of incorporating both bromo- and alkyl-substituents into the quinoline core using this methodology. mdpi.com A plausible pathway would involve the reaction of a suitably substituted bromoaniline, an aldehyde, and an electron-rich alkene.

Gewald Reaction

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org This reaction is a powerful and widely used method for the synthesis of polysubstituted 2-aminothiophenes . umich.eduscispace.comsemanticscholar.org The mechanism proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization to form the five-membered thiophene (B33073) ring. wikipedia.org Due to its mechanistic pathway and the nature of the reactants, the Gewald reaction is not applicable to the synthesis of the quinoline ring system.

Ugi Reaction

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide adduct. nih.govillinois.edu While the primary product is not a heterocycle, the Ugi reaction is frequently employed as a key step in diversity-oriented synthesis, where the adduct undergoes a subsequent, often intramolecular, cyclization to generate a variety of heterocyclic scaffolds. illinois.edubeilstein-journals.org This is commonly referred to as an Ugi/post-condensation modification strategy.

The synthesis of quinoline derivatives can be achieved by designing the Ugi components with appropriate functional groups that facilitate a terminal ring-closing step. researchgate.net For example, using a 2-aminobenzaldehyde (B1207257) or a related substrate could lead to an intermediate primed for cyclization into a quinoline. Although a direct synthesis of this compound via an Ugi-based strategy is not explicitly detailed, the power of this reaction lies in its ability to rapidly assemble complex structures from simple, variable building blocks, making it a conceptually viable, though indirect, approach to the target molecule or its precursors.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides a powerful toolkit for the construction of heterocyclic systems, often enabling reactions under mild conditions with high selectivity.

Palladium catalysts are exceptionally versatile for forming C-C and C-N bonds, making them highly suitable for quinoline synthesis. Various palladium-catalyzed cyclization strategies have been developed. One prominent method involves the reaction of o-haloanilines with alkynes or alkenes, followed by an intramolecular cyclization. For example, the coupling of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds in the presence of a palladium catalyst and a base can yield 3-substituted quinolin-2(1H)-ones. nih.gov

A particularly relevant approach is the synthesis of quinolines from β-bromovinyl aldehydes and primary arylamines. researchgate.net This method involves a palladium-catalyzed arylamination followed by an acid-catalyzed cyclization to form the quinoline ring. Another powerful strategy is the denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines, catalyzed by palladium, which provides an efficient route to 2-arylquinolines. rsc.org These methods highlight the potential to construct the this compound skeleton by selecting appropriate palladium-catalyzed cross-coupling and annulation reactions with correctly substituted precursors, such as a bromo-substituted aniline or a bromo-substituted vinyl component.

Catalyst SystemReactantsProduct TypeRef
Pd(OAc)₂ / PPh₃ / NaOAc2-Iodoaniline, α,β-Unsaturated Carbonyls3-Substituted Quinolin-2(1H)-ones nih.gov
Pd Catalystβ-Bromovinyl Aldehydes, ArylaminesPolycyclic Quinolines researchgate.net
PdCl₂ / Bipyridine / TFAo-Aminocinnamonitriles, Arylhydrazines2-Arylquinolines rsc.org

Copper catalysis offers a more economical alternative to palladium for certain transformations. Copper-catalyzed methods for quinoline synthesis often involve cascade or multicomponent reactions. An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org Another approach is a three-component reaction involving terminal alkynes, sulfonyl azides, and 2-aminobenzaldehydes, catalyzed by copper(I) chloride, to produce 2-imino-1,2-dihydroquinolines. sioc-journal.cn While these methods provide access to the quinoline core, functionalization of a pre-existing quinoline ring, such as the copper-catalyzed amidation of the C(sp³)–H bond in 8-methylquinolines, is also a known strategy. rsc.org

CatalystReactantsProduct TypeRef
Copper CatalystAryl Aldehydes, Anilines, Acrylic Acid2-Substituted Quinolines organic-chemistry.org
CuClTerminal Alkynes, Sulfonyl Azides, 2-Aminobenzaldehydes2-Imino-1,2-dihydroquinolines sioc-journal.cn

Cobalt, as an earth-abundant metal, is an attractive catalyst for sustainable chemistry. Several cobalt-catalyzed reactions for quinoline synthesis have been developed. A ligand-free system using Co(OAc)₂ can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to furnish quinolines under mild conditions. mdpi.comresearchgate.net In another example, a Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct route to a broad range of quinolines. organic-chemistry.org Furthermore, phosphine-free Co(II) complexes have demonstrated efficacy in synthesizing quinolines. rsc.org Asymmetric synthesis is also possible, as shown by the cobalt-catalyzed enantioselective hydroboration/cyclization of 1,7-enynes, which produces chiral boryl-functionalized quinoline derivatives. nih.gov

CatalystReaction TypeReactantsRef
Co(OAc)₂Dehydrogenative Cyclization2-Aminoaryl Alcohols, Ketones mdpi.comresearchgate.net
Co(III) ComplexC-H Activation/CyclizationAnilines, Alkynes organic-chemistry.org
Co(II) ComplexDehydrogenative CouplingVicinal Diols, 2-Nitroanilines rsc.org
Chiral Co ComplexAsymmetric Hydroboration/Cyclization1,7-Enynes, Pinacolborane nih.gov

Classic named reactions remain a cornerstone of quinoline synthesis, many of which utilize metal catalysts. The Doebner-von Miller reaction is a robust method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds, typically in the presence of a strong acid and often a Lewis acid catalyst like zinc chloride (ZnCl₂). rsc.orgmetu.edu.tr The reaction of an aniline with crotonaldehyde, for example, specifically yields a 2-methylquinoline (B7769805). metu.edu.tr Therefore, employing a bromo-substituted aniline in a Doebner-von Miller reaction with an appropriate α,β-unsaturated aldehyde represents a direct, classical approach to synthesizing a bromo-methyl-substituted quinoline.

Metal-Free Synthetic Protocols

While metal catalysis is powerful, metal-free syntheses are often advantageous due to lower cost, reduced toxicity, and simpler purification.

A highly direct route to this compound involves the functionalization of a pre-formed 8-methylquinoline core. One effective method is the bromination of 8-methylquinoline N-oxide. Treatment of the N-oxide with a Vilsmeier-type reagent generated from phosphorus(V) oxybromide (POBr₃) and dimethylformamide (DMF) provides this compound in good yield. chemicalbook.com This regioselective reaction takes advantage of the altered reactivity of the quinoline ring upon N-oxidation. The hydroxyl group of the intermediate 8-methylquinolin-2-one can also be converted to the bromide using reagents like POBr₃. semanticscholar.orgmanac-inc.co.jpacsgcipr.org

Classic acid-catalyzed cyclization reactions, such as the Skraup and Doebner-von Miller syntheses, are fundamentally metal-free protocols, relying on strong Brønsted acids like sulfuric acid to promote the condensation and cyclization of anilines with glycerol (B35011) or α,β-unsaturated carbonyls. rsc.orgbrieflands.com For instance, reacting m-toluidine (B57737) with glycerol under Skraup conditions produces a mixture of 5- and 7-methylquinoline. brieflands.com To obtain the desired 8-methyl substitution pattern, o-toluidine (B26562) would be the required starting aniline.

Direct halogenation of the quinoline ring using molecular bromine (Br₂) is another metal-free option, although controlling regioselectivity can be challenging. researchgate.net The reaction of 8-methylquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid has also been reported for preparing brominated derivatives.

MethodPrecursorReagentsKey FeaturesRef
N-Oxide Bromination8-Methylquinoline N-oxidePOBr₃, DMFHigh regioselectivity for C2-bromination chemicalbook.com
Deoxy-bromination8-Methylquinolin-2-onePOBr₃ / PBr₅Converts C2-hydroxyl to bromide semanticscholar.orgmanac-inc.co.jp
Doebner-von MillerSubstituted Aniline, α,β-Unsaturated AldehydeStrong Acid (e.g., H₂SO₄)Classic, robust quinoline synthesis rsc.orgmetu.edu.tr

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant advancement over conventional heating methods, offering benefits such as dramatically reduced reaction times, improved product yields, and enhanced purity. asianpubs.orgablelab.eu This technique has been successfully applied to the synthesis of quinoline derivatives, including in reactions like the Gould-Jacobs reaction. asianpubs.orgresearchgate.netwikipedia.org

In a typical microwave-assisted Gould-Jacobs reaction, an aniline derivative reacts with diethyl ethoxymethylenemalonate. ablelab.euwikipedia.org The process involves a rapid Michael addition followed by the elimination of an ethoxy group and a subsequent high-temperature intramolecular cyclization, which is significantly accelerated by microwave irradiation. ablelab.euwikipedia.org For instance, heating a mixture of aniline and diethyl ethoxymethylenemalonate to 250-300°C using a microwave synthesizer can yield the desired 4-hydroxyquinoline product in minutes, a fraction of the time required by conventional heating methods. ablelab.eu

A study comparing conventional and microwave-assisted synthesis of novel 2-acethoxymethyl quinoline derivatives demonstrated that microwave irradiation drastically reduced reaction times from hours to minutes and increased yields significantly. lew.roresearchgate.net For example, N-oxide compounds that required 9 to 11 hours of conventional heating at 65°C to achieve 38-67% yields were synthesized in just 30 to 40 minutes with 57-84% yields using microwave irradiation at 100 W. lew.roresearchgate.net Similarly, the synthesis of 2-acetoxyquinoline derivatives, which took 4 hours at 170°C for 40-80% yields conventionally, was completed in 15 to 35 minutes with 60-100% yields under microwave conditions at 900 W. lew.roresearchgate.net

Furthermore, a patented microwave-assisted method for synthesizing 2-(1H)-quinolinones from quinoline or its derivatives has been developed. google.com This one-pot reaction uses water as a nucleophile and a 2-chloroacetate or 2-bromoacetate as a reaction promoter in a solvent like ethyl acetate. For example, reacting 8-bromoquinoline (B100496) with ethyl chloroacetate (B1199739) and water under microwave irradiation (300W) for 30 minutes resulted in a 91% yield of 6-bromo-2-(1H)-quinolinone. google.com

The following table summarizes the advantages of microwave-assisted synthesis over conventional methods for quinoline derivatives:

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoline Derivatives | Product | Conventional Method | Microwave Method | | :--- | :--- | :--- | | Time | Yield | Time | Yield | | N-oxide compounds | 9-11 hours | 38-67% | 30-40 minutes | 57-84% | | 2-acetoxyquinoline derivatives | 4 hours | 40-80% | 15-35 minutes | 60-100% |

Ultrasonic Irradiation Techniques

Ultrasonic irradiation has been recognized as an effective technique for accelerating organic reactions. rsc.org This method utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized high-temperature and high-pressure zones, which can enhance reaction rates and yields.

The application of ultrasound has been noted in various quinoline synthesis protocols, including the Doebner–von Miller reaction. rsc.orgresearchgate.net This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form a quinoline. wikipedia.org The use of ultrasonic irradiation in such syntheses can lead to improved efficiency. rsc.org For instance, the synthesis of 2-methylquinoline derivatives has been successfully achieved using a modified Doebner–von Miller reaction under acidic conditions, a process that can be enhanced by ultrasound. rsc.org

Research has demonstrated that ultrasound-assisted syntheses can improve yields and reduce reaction times for quinoline derivatives. While specific examples detailing the synthesis of this compound using ultrasonic irradiation are not prevalent in the searched literature, the general applicability of this green chemistry approach to quinoline synthesis suggests its potential for the target compound. rsc.org

One-Pot and Cascade Reactions

A notable example is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which provides access to quinolines in moderate to good yields. nih.govrsc.org This process involves a sequential denitrogenative addition followed by an intramolecular cyclization. nih.govrsc.org The reaction conditions typically involve a palladium catalyst (e.g., PdCl₂) with a suitable ligand in a solvent like toluene (B28343) at elevated temperatures under an oxygen atmosphere. nih.gov

Another powerful one-pot approach is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes. acs.org This method is particularly attractive as it is catalyst- and additive-free, proceeding rapidly to produce multiply substituted quinolines in good yields. acs.org

Furthermore, copper-catalyzed intramolecular radical cascade reactions have been developed for the diversity-oriented synthesis of quinoline-annulated polyheterocyclic frameworks. acs.org These reactions demonstrate how a single catalytic system can be used to generate a wide variety of complex structures from simple starting materials. The use of radical inhibitors like TEMPO has confirmed the involvement of a radical process in these transformations. acs.org

The synthesis of substituted quinolines can also be achieved through a one-pot, three-component reaction involving 2-azidobenzaldehyde, an active methylene (B1212753) compound, and triphenylphosphine (B44618) in acetonitrile, heated to 95°C. This method has been used to produce derivatives like ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate in high yield (89%). rsc.org

The following table provides examples of one-pot and cascade reactions for the synthesis of quinoline derivatives:

Table 2: Examples of One-Pot and Cascade Reactions for Quinoline Synthesis

Reaction Type Reactants Catalyst/Conditions Product Type
Palladium-catalyzed cascade o-aminocinnamonitriles, arylhydrazines PdCl₂, ligand, toluene, 90°C, O₂ Substituted quinolines
Three-component cascade annulation Aryl diazonium salts, nitriles, alkynes Catalyst- and additive-free Multiply substituted quinolines
Copper-catalyzed radical cascade - Cu(OTf)₂ Quinoline-annulated polyheterocycles

Solvent-Free Approaches

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile organic solvents. researchgate.netnih.gov These reactions are often facilitated by techniques such as microwave irradiation.

Microwave-assisted, solvent-free synthesis has been successfully employed for preparing quinoline derivatives. asianpubs.orgresearchgate.net For example, the Gould-Jacobs reaction can be performed under solvent-free conditions using microwave heating. asianpubs.orgresearchgate.net This approach not only aligns with green chemistry principles but also often leads to shorter reaction times and higher yields compared to traditional solvent-based methods. asianpubs.orgresearchgate.net

In one specific application, N-alkyl 2-ketomethyl quinoline derivatives were synthesized by reacting N-methyl quinaldine (B1664567) iodide with benzoyl chloride derivatives in the presence of triethylamine (B128534) under solvent-free microwave irradiation. iau.ir This method highlights the efficiency and simplicity of combining solvent-free conditions with microwave assistance.

Furthermore, the synthesis of quinoline-based ionic liquids has been achieved using a one-pot, solvent-free approach, which not only improves reaction efficiency but also increases the chemical yield. nih.gov

Photocatalytic Synthesis (e.g., UV radiation, Visible Light Photoinduced Protocols)

Photocatalytic synthesis has emerged as a powerful and sustainable tool in organic chemistry, utilizing light energy to drive chemical transformations under mild conditions. acs.orgrsc.orgnih.govorganic-chemistry.orgrsc.org This approach has been successfully applied to the synthesis of quinolines and their derivatives.

Visible-light-mediated photocatalysis offers an environmentally friendly method for synthesizing N-containing heterocycles. organic-chemistry.org For instance, the use of a nontoxic and inexpensive titanium dioxide catalyst with oxygen as a green oxidant allows for the aerobic dehydrogenation of tetrahydroquinolines to quinolines. organic-chemistry.org Another approach employs 9,10-phenanthrenequinone (PQ) as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines via electrocyclization under blue LED irradiation. nih.govorganic-chemistry.org This method avoids the harsh reagents and long reaction times associated with traditional methods. Mechanistic studies suggest that the excited state of PQ induces a one-electron oxidation of the imine substrate, triggering the cyclization. nih.govorganic-chemistry.org

A dual-catalyst system, consisting of a photocatalyst and a proton reduction cocatalyst, has been developed for the synthesis of quinolines from N-alkyl anilines or from anilines and aldehydes via the Povarov reaction. acs.org This oxidant-free method proceeds under extremely mild conditions, affording quinolines in excellent yields with hydrogen gas as the only byproduct. acs.org

The unsymmetrical coupling of 2-methylquinolines has been achieved using an iridium-based photocatalyst under blue LED light, providing a direct synthetic route to the β-norbenzomorphan skeleton from the quinoline moiety. acs.orgresearchgate.net This method is noted for its efficiency and eco-friendliness.

Furthermore, a photocatalytic approach for the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides has been reported. rsc.org This reagent-free, atom-economical method uses a low catalyst loading and provides high yields without undesirable by-products, and has been successfully scaled up to the gram scale. rsc.org

The following table summarizes different photocatalytic methods for quinoline synthesis:

Table 3: Overview of Photocatalytic Synthesis Methods for Quinolines

Photocatalyst System Reactants Reaction Type Conditions
Titanium dioxide Tetrahydroquinolines Aerobic dehydrogenation Visible light, O₂
9,10-phenanthrenequinone 2-Vinylarylimines Electrocyclization Blue LEDs, MgCO₃
Dual-catalyst (photocatalyst + proton reduction cocatalyst) N-alkyl anilines or anilines/aldehydes Povarov reaction Visible light, oxidant-free
Iridium-based photocatalyst 2-Methylquinolines Unsymmetrical coupling Blue LED light

Utilizing Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained significant attention as green reaction media due to their low vapor pressure, high thermal stability, and recyclability. rsc.orgnih.gov They can also act as catalysts in various organic transformations. rsc.org

The synthesis of quinolines has been successfully carried out in the presence of ionic liquids. rsc.org For example, the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, can be effectively promoted by ionic liquids. rsc.org These reactions benefit from the unique properties of ILs, which can lead to shorter reaction times, easier product isolation, and good to excellent yields. rsc.org

A green synthesis of a quinoline-based ionic liquid itself has been reported, highlighting the growing interest in these compounds for their potential applications, including as antimicrobial agents. nih.gov The synthesis was performed under solvent-free conditions, further enhancing its environmental friendliness. nih.gov While direct synthesis of this compound using ionic liquids is not explicitly detailed in the provided search results, the general utility of ILs in quinoline synthesis suggests this as a viable and environmentally conscious approach. rsc.org

Reactivity and Functionalization of 2 Bromo 8 Methylquinoline

Halogenation Reactions

Further halogenation of the 2-bromo-8-methylquinoline scaffold is a key transformation. Research into the halogenation of 8-substituted quinolines has revealed methods for achieving high regioselectivity, particularly at the C5 position of the quinoline (B57606) core.

The functionalization of unactivated carbon-hydrogen (C–H) bonds is a significant area in organic synthesis due to its atom economy. rsc.org For 8-substituted quinolines, achieving site selectivity can be challenging because of the subtle differences in the reactivity of various C-H bonds within the molecule. rsc.org However, protocols have been developed that demonstrate high regioselectivity. For instance, the bromination of N,N-dibenzylquinolin-8-amine, an 8-substituted quinoline derivative, proceeds smoothly to exclusively afford the C5-brominated product in 86% yield. rsc.org This high degree of regioselectivity highlights the ability to precisely modify the quinoline core, even in the presence of other substituents.

An operationally simple and metal-free protocol has been established for the C5–H halogenation of a range of 8-substituted quinoline derivatives. rsc.orgrsc.orgresearchgate.net This method employs inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. rsc.orgrsc.orgresearchgate.net The reaction proceeds under air at room temperature and shows exceptionally high generality with respect to the quinoline substrate, often with complete regioselectivity. rsc.orgrsc.org This approach provides an economical and environmentally friendly route to halogenated quinolines, tolerating a wide variety of functional groups. rsc.orgresearchgate.net For many 8-substituted quinolines, this metal-free reaction exclusively yields the C5-halogenated product in good to excellent yields. rsc.orgrsc.orgresearchgate.net

Table 1: Metal-Free Halogenation of 8-Substituted Quinolines

Substrate Halogenating Agent Product Yield
N-(2-Methylquinolin-8-yl)benzamide TCCA 5-Chloro derivative 97% rsc.org
N-(2-Methylquinolin-8-yl)benzamide TBCA 5-Bromo derivative 98% rsc.org
N,N-dibenzylquinolin-8-amine TBCA 5-Bromo derivative 86% rsc.org
Quinolin-8-amine TCCA 5-Chloro derivative 70% rsc.org
Quinolin-8-amine TBCA 5-Bromo derivative 72% rsc.org

Mechanistic studies on halogenation reactions, particularly those catalyzed by Lewis bases like anilines, offer insights that can be applied to quinoline systems. Density Functional Theory (DFT) calculations have revealed that for electrophilic aromatic halogenation by N-halosuccinimides, the process may be initiated by the autogenic protonation of an imine intermediate. researchgate.net In these proposed mechanisms, the aniline (B41778) catalyst and a more basic imine species can act as efficient shuttles for the halonium ion (X+) and protons (H+), respectively. researchgate.net The transfer of the halonium ion from the halogenating reagent to the aromatic substrate is a key step. researchgate.net While this specific mechanism was detailed for aniline-catalyzed reactions, the principles of electrophilic aromatic substitution and the role of catalysts in activating the halogen source are fundamental to understanding the regioselective halogenation observed in 8-substituted quinolines.

Cross-Coupling Reactions at the Bromine Atom

The bromine atom at the C2-position of this compound is a versatile handle for introducing a wide range of substituents through cross-coupling reactions. These reactions form new carbon-carbon bonds and are fundamental to modern organic synthesis. nobelprize.org

Palladium-catalyzed cross-coupling reactions have become one of the most efficient methods for constructing C-C bonds. nobelprize.orgresearchgate.net These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. nobelprize.org The general catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the organometallic reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com This methodology has been widely applied in the pharmaceutical industry for the synthesis of complex molecules. nobelprize.orgnih.gov

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that couples an organohalide with an organoboronic acid or ester. researchgate.netnih.gov This reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of boronic acid reagents. researchgate.netorganic-chemistry.org

The reaction has been successfully applied to quinoline scaffolds to synthesize complex biaryl structures. For example, substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes have been coupled with various substituted boronic acids using a [(dppf)PdCl2] catalyst and Cs2CO3 as a base in a water/1,4-dioxane solvent system. acs.org These reactions proceed at 100 °C and demonstrate the utility of the Suzuki-Miyaura coupling for the functionalization of quinoline derivatives, affording the desired biphenyl-linked products in good yields. acs.org

Table 2: Suzuki-Miyaura Coupling of 2-(4-bromophenoxy)-8-methylquinolin-3-carbaldehyde with Boronic Acids

Boronic Acid Product Yield
Pyridin-4-ylboronic acid 2-(4-(Pyridin-4-yl)phenoxy)-8-methylquinolin-3-carbaldehyde 64% acs.org
4-Methoxyphenylboronic acid 2-(4-(4-Methoxy-phenyl)phenoxy)-8-methylquinolin-3-carbaldehyde 61% acs.org
3-Formylphenylboronic acid 2-(4-(3-Formyl-phenyl)phenoxy)-8-methylquinolin-3-carbaldehyde 60% acs.org

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions are a cost-effective alternative to palladium-catalyzed systems for certain transformations. The Ullmann reaction is a classic example, and copper catalysis is also effective for C-N and C-S bond formation.

A patent describes the amination of 2-methyl-8-bromoquinoline using copper acetylacetonate as a catalyst. nih.gov Furthermore, copper-catalyzed cross-dehydrogenative coupling (CDC) has been demonstrated for 8-methylquinoline (B175542) with methyl ketones and benzamides, indicating the reactivity of the methyl group under copper catalysis. nih.gov While this reaction does not directly involve the C-Br bond, it highlights the utility of copper in functionalizing the quinoline scaffold. Copper-catalyzed Sonogashira coupling of aryl halides with terminal alkynes is another important transformation that could be applied to this compound. nih.govnih.govsemanticscholar.org

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as powerful tools in cross-coupling chemistry, often enabling reactions that are challenging with palladium catalysts and allowing for the use of less reactive electrophiles. researchgate.netrhhz.net Nickel-catalyzed Kumada coupling, which utilizes Grignard reagents, is a well-established method for C-C bond formation. organic-chemistry.orgrhhz.netwikipedia.orgmdpi.comnih.gov

While specific examples of nickel-catalyzed cross-coupling reactions of this compound were not prominently found in the searched literature, the general reactivity of aryl bromides in nickel-catalyzed reactions suggests its potential as a substrate. For instance, nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents have been reported to proceed in good yields. rhhz.net

Table 6: Ligand-free Nickel-Catalyzed Kumada Coupling of 2-Bromonaphthalene

Aryl BromideGrignard ReagentCatalystSolventTemp (°C)Yield (%)Reference
2-Bromonaphthalenet-BuMgClNiCl₂·(H₂O)₁.₅THF-1070 rhhz.net

Note: This example with a structurally similar aryl bromide illustrates the potential for nickel-catalyzed C-C bond formation.

Ligand Design and Catalyst Development for Cross-Coupling

The quinoline scaffold is a significant motif in the design of ligands for transition metal catalysis due to the coordinating ability of the nitrogen atom. This has led to the development of numerous quinoline-based ligands for various cross-coupling reactions. However, based on available scientific literature, the specific compound This compound has not been extensively documented as a primary component in the direct design of ligands or the development of new catalysts for cross-coupling reactions.

While brominated quinolines, in general, serve as precursors for more complex, functionalized molecules, the direct application of this compound as a ligand or a catalyst precursor appears to be a niche or underexplored area of research. The existing body of research on catalyst development for cross-coupling reactions tends to focus on other functionalized quinolines or different heterocyclic systems. Therefore, a detailed discussion on the role of this compound in this specific context is limited by the lack of available data.

C-H Activation and Functionalization

The presence of the nitrogen atom in the quinoline ring of this compound plays a crucial role in directing the activation of otherwise inert C-H bonds. This directing-group ability has been extensively utilized in the functionalization of the methyl group at the 8-position.

C(sp³)-H Functionalization at the Methyl Group (Position 8)

The C(sp³)-H bonds of the methyl group at position 8 of the quinoline scaffold are a primary focus for functionalization due to their proximity to the directing nitrogen atom. This allows for the formation of a stable five-membered cyclometalated intermediate, which facilitates the subsequent C-H bond cleavage and functionalization.

A variety of transition metals have been successfully employed to catalyze the C(sp³)-H activation of the 8-methyl group in quinoline derivatives, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Rhodium(III)-Catalyzed Methylation:

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, have proven to be highly effective for the regioselective methylation of the C(sp³)-H bond of 8-methylquinolines. rsc.orgbiosynce.comresearchgate.net These reactions typically utilize organoboron reagents like potassium methyltrifluoroborate or methylboronic acid as the methyl source. rsc.orgbiosynce.comresearchgate.net The reaction proceeds with high regioselectivity, exclusively yielding the monomethylated product at the 8-position. rsc.orgbiosynce.comresearchgate.net Mechanistic studies suggest the formation of a five-membered rhodacycle intermediate is a key step in the catalytic cycle. biosynce.com

Cobalt(III)-Catalyzed Amidation:

High-valent cobalt catalysts, particularly Cp*Co(III) complexes, have been utilized for the C(sp³)-H amidation of 8-methylquinolines. nih.gov These reactions can proceed under mild and oxidant-free conditions, using reagents like oxazolones as the amidating source. nih.gov The reaction is highly selective for the 8-methyl position and tolerates a wide range of functional groups. nih.gov The proposed mechanism involves a concerted metalation-deprotonation pathway facilitated by an external base. nih.govchemicalbook.com

The following table summarizes representative examples of transition metal-catalyzed C(sp³)-H functionalization of 8-methylquinoline derivatives.

CatalystCoupling PartnerFunctionalizationKey Features
[CpRhCl₂]₂Potassium methyltrifluoroborateMethylationHigh regioselectivity for monomethylation. rsc.orgbiosynce.comresearchgate.net
CpCo(III) complexesOxazolonesAmidationExternal oxidant-free and mild reaction conditions. nih.gov
[RuCl₂(p-cymene)]₂Arylboronic acidsArylationChemoselective monoarylation of the unactivated C(sp³)-H bond.
Palladium catalystsCyclic diaryliodonium saltsBiarylationProduces functionalized biaryls with an iodo group for further modification.

While transition metal catalysis is a dominant strategy, metal-free approaches for the functionalization of the C(sp³)-H bond of 8-methylquinolines have also been developed. nih.govresearchgate.net These methods offer an environmentally benign alternative by avoiding the use of often toxic and expensive heavy metals. researchgate.net

One such strategy involves an iodide-catalyzed tandem reaction between 2-methylquinolines and 2-styrylanilines. researchgate.net This approach facilitates the activation of the C(sp³)-H bond and the subsequent formation of new C-C and C-N bonds, leading to the synthesis of functionalized quinoline derivatives. researchgate.net These metal-free reactions often exhibit excellent functional group tolerance and can be scaled up, providing an efficient route to medicinally relevant compounds. researchgate.net

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. researchgate.net A mechanochemical ball milling approach has been successfully applied to the rhodium(III)-catalyzed C-H methylation of 8-methylquinolines. researchgate.net

This solvent-free or liquid-assisted grinding (LAG) method operates under mild conditions and often without the need for external heating. researchgate.net A significant advantage of this approach is the substantial reduction in reaction time compared to solvent-based protocols. researchgate.net The reaction demonstrates high regioselectivity for the 8-methyl group and is tolerant of various functional groups. researchgate.net

The table below highlights a comparison between solvent-based and mechanochemical C(sp³)-H methylation of 8-methylquinoline.

MethodReaction TimeTemperatureKey Advantages
Solvent-Based24 - 48 hours100 °CEstablished methodology.
MechanochemicalSignificantly reducedOften room temperatureSolvent-free, milder conditions, faster reaction. researchgate.net

The functionalization of this compound presents challenges of both regioselectivity and chemoselectivity. The directing-group ability of the quinoline nitrogen atom is the primary factor governing the high regioselectivity observed in the C(sp³)-H functionalization of the 8-methyl group. researchgate.net The formation of a stable five-membered cyclometalated intermediate strongly favors the activation of the C-H bonds at this position over other potential sites on the quinoline ring. researchgate.net

In the context of Rh(III)-catalyzed methylation, complete regioselectivity for the C8-methyl group is observed, with no methylation occurring at other positions, such as the C2 position. rsc.orgbiosynce.comresearchgate.net Furthermore, these reactions exhibit excellent chemoselectivity, yielding exclusively the monomethylated product without the formation of dimethylated byproducts. rsc.orgbiosynce.comresearchgate.net This high degree of control is a critical feature of transition metal-catalyzed C-H activation strategies for modifying complex molecules. researchgate.net

C(sp²)-H Functionalization on the Quinoline Ring (Contextual)

While direct experimental data on the C(sp²)–H functionalization of this compound is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related analogs, particularly 8-methylquinoline. Research on the rhodium-promoted C–H bond activation of various methylquinolines has shown that the position of the methyl substituent significantly influences the site of C–H activation on the heterocyclic ring. nih.govacs.org

For 8-methylquinoline, it has been demonstrated that C–H activation occurs competitively at the C2 and C4 positions of the quinoline ring. acs.org This observation is critical as it establishes the inherent reactivity of the quinoline nucleus in the presence of an 8-methyl group, which acts as a steric and electronic directing influence. The nitrogen atom of the quinoline ring plays a crucial role in directing the transition metal catalyst to its proximity, favoring activation of the C2 and C8 positions. However, in the case of 8-methylquinoline, the C8 position is substituted, and thus activation is directed towards the C2 and C4 positions. mdpi.com

The introduction of a bromo substituent at the C2 position, as in this compound, would logically preclude C–H activation at this site. Consequently, the inherent reactivity would be expected to favor the C4 position as the primary site of C(sp²)–H functionalization. Furthermore, the electronic properties of the substituents must be considered. The electron-donating methyl group at C8 and the electron-withdrawing bromo group at C2 will electronically influence the entire quinoline ring system, potentially altering the reactivity of other C–H bonds. For instance, the presence of an electron-withdrawing group like a trifluoromethyl group at the C3 position has been shown to enable C–H activation at the C6 and C7 positions of the carbocyclic ring, albeit with reduced selectivity. nih.govacs.org This suggests that the electronic interplay of the bromo and methyl groups in this compound could potentially open pathways for functionalization at other positions on the quinoline ring, beyond the C4 position.

Table 1: Regioselectivity of Rhodium-Promoted C–H Activation of 8-Methylquinoline

SubstrateCatalyst SystemActivated PositionsProduct Ratio (C4:C2)Reference
8-MethylquinolineRhH{κ³-P,O,P-[xant(PiPr₂)₂]}C2 and C41:1 acs.org

Directing Group Strategies in C-H Functionalization

To overcome the inherent regioselectivity of the quinoline ring and achieve functionalization at specific C(sp²)–H bonds, various directing group strategies have been developed. snnu.edu.cnresearchgate.netnih.gov These strategies involve the temporary installation of a coordinating group onto the substrate, which then directs the transition metal catalyst to a specific C–H bond, typically in an ortho position to the directing group. mdpi.com

In the context of this compound, a directing group could be strategically placed to facilitate C–H activation at positions that are not intrinsically favored, such as C3, C5, C6, or C7. For instance, attaching a removable directing group to the nitrogen atom of the quinoline, or to a functional group introduced at a specific position, could enable precise control over the site of C–H functionalization. The choice of the directing group is crucial, as it must be robust enough to withstand the reaction conditions and be readily removable after the desired transformation. snnu.edu.cn

The vast majority of C–H functionalization on quinolines has been reported at the C2 and C8 positions, where the quinoline nitrogen atom can act as a native directing group. mdpi.com To functionalize other positions, external directing groups are often necessary. For example, the use of a picolinamide directing group has been effective in palladium-catalyzed C–H functionalization of various amines. While not directly applied to this compound, this strategy illustrates the potential for overcoming the intrinsic reactivity of the heterocyclic core.

The development of transient directing groups represents a significant advancement in this field, offering a more atom- and step-economical approach by avoiding separate installation and removal steps. snnu.edu.cn For this compound, a transient directing group could potentially be formed in situ to direct C–H activation to a desired position, followed by its cleavage under the reaction conditions to afford the functionalized product.

Mechanistic Investigations of C-H Activation Pathways (e.g., concerted metallation and deprotonation)

The mechanism of transition metal-catalyzed C–H activation is a subject of intensive research, with several pathways having been proposed, including oxidative addition, σ-bond metathesis, and concerted metallation-deprotonation (CMD). The CMD mechanism is particularly relevant for high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III), which are commonly employed in C–H functionalization reactions. wikipedia.orgacs.org

The CMD pathway involves a single transition state in which the C–H bond is cleaved, and a new carbon-metal bond is formed simultaneously with the deprotonation of the hydrogen atom by a base, often a carboxylate or carbonate ligand on the metal center. wikipedia.org This mechanism avoids the formation of a formal metal-hydride intermediate. Computational and experimental studies have shown that the CMD pathway is often the lowest energy route for the activation of aryl, alkyl, and alkenyl C–H bonds. wikipedia.org

In the context of the C(sp²)–H functionalization of the quinoline ring in this compound, a plausible mechanistic cycle involving a CMD step would proceed as follows:

Coordination: The quinoline substrate coordinates to the metal center (e.g., Rh(III) or Pd(II)).

C–H Activation (CMD): A C–H bond on the quinoline ring undergoes cleavage via a concerted process. A basic ligand on the metal center (e.g., acetate) abstracts the proton, while the metal concurrently forms a bond with the carbon atom, leading to a cyclometalated intermediate.

Functionalization: The cyclometalated intermediate then reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide) through processes such as migratory insertion or reductive elimination to form the new C-C or C-X bond.

Catalyst Regeneration: The active catalyst is regenerated, completing the catalytic cycle.

Kinetic isotope effect (KIE) studies are often employed to probe the nature of the C–H bond cleavage step. A significant primary KIE (kH/kD > 1) is typically indicative of the C–H bond cleavage being the rate-determining or a partially rate-limiting step, which is consistent with a CMD mechanism. nih.gov While specific mechanistic studies on this compound are lacking, the extensive body of research on related heterocyclic systems strongly suggests that a CMD pathway would be a highly probable mechanism for its C(sp²)–H functionalization. rsc.orgchinesechemsoc.orgnih.gov

Advanced Characterization and Computational Studies

Spectroscopic Characterization Beyond Basic Identification

Spectroscopy offers a powerful lens through which to view the nuanced electronic and vibrational characteristics of 2-Bromo-8-methylquinoline. Advanced spectroscopic methods enable researchers to probe specific atomic interactions and electronic transitions.

While standard ¹H and ¹³C NMR are fundamental for structural confirmation, advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provide deeper insights. Specifically, ¹H-¹⁵N HMBC is invaluable for studying nitrogen-containing heterocycles like quinolines. researchgate.netresearchgate.net This method detects long-range couplings between protons and the nitrogen atom, offering unambiguous information about the electronic environment of the quinoline (B57606) nitrogen. researchgate.net

In the context of this compound, ¹H-¹⁵N HMBC can be used to:

Confirm the chemical shift of the quinoline nitrogen, which is sensitive to substituent effects and intermolecular interactions.

Analyze the formation of complexes with metal ions. Changes in the ¹⁵N chemical shift upon coordination provide direct evidence of metal-ligand binding and can help characterize the nature of this interaction. worktribe.com

Differentiate between isomers and identify sites of reactions, such as N-alkylation, which causes a significant upfield shift in the ¹⁵N NMR signal. researchgate.net

An analysis protocol that combines ¹H-¹⁵N HMBC and ¹H-¹³C HMBC spectra allows for the definitive diagnosis of N-alkylation in aromatic N-heterocycles. researchgate.net

Electronic absorption spectroscopy, typically using UV-Visible light, reveals information about the electronic transitions within the molecule. The azaaromatic quinoline core possesses a π-electron system that gives rise to characteristic absorption bands. acs.org For quinoline derivatives, these spectra are marked by strong absorption in the UV region, often with a tail extending into the visible spectrum, which is influenced by the nature and position of substituents. worktribe.com

Studies on related bromo- and methyl-substituted quinolines show that the electronic spectra are a composite of the transitions of the parent quinoline system, perturbed by the substituents. acs.orgmdpi.com The bromine atom and the methyl group on the this compound ring are expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. These shifts can be rationalized by considering the electronic effects (inductive and mesomeric) of the substituents on the energy levels of the molecular orbitals involved in the electronic transitions. This technique is routinely used to characterize new quinoline derivatives and study their complexation behavior. mdpi.commdpi.comresearchgate.netgrafiati.com

A suite of other spectroscopic techniques is essential for the complete characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic vibrational frequencies of functional groups within the molecule. For a quinoline derivative, this includes C-H stretching and bending modes of the aromatic rings and the methyl group, C=C and C=N stretching vibrations of the quinoline core, and the C-Br stretching frequency, which typically appears in the lower frequency region of the spectrum (around 550–600 cm⁻¹). This technique provides a molecular fingerprint that confirms the presence of key structural components. mdpi.comgrafiati.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) : MS is critical for determining the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular formula (C₁₀H₈BrN). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks (M⁺ and M+2⁺) of nearly equal intensity, confirming the presence of a single bromine atom. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. mdpi.commdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is an effective tool for assessing the purity of this compound samples and for identifying any byproducts from its synthesis. mdpi.comresearchgate.netgrafiati.com The retention time from the GC provides a measure of the compound's volatility, while the MS component confirms its identity. nih.gov

Table 1: Summary of Spectroscopic Techniques for Characterization

Technique Information Obtained Relevance to this compound
¹H-¹⁵N HMBC NMR Nitrogen chemical environment, N-H and long-range N-C couplings. researchgate.net Elucidates electronic effects on the N atom; studies metal-ligand interactions. researchgate.networktribe.com
Electronic (UV-Vis) Electronic transitions (π→π*). acs.org Characterizes the conjugated π-system and the effect of Br and CH₃ substituents.
FTIR Vibrational frequencies of functional groups. mdpi.com Confirms the presence of the quinoline core, methyl group, and C-Br bond.
MS/HRMS Molecular weight and elemental composition. mdpi.com Confirms molecular formula C₁₀H₈BrN via accurate mass and Br isotopic pattern.
GC-MS Separation and identification of components in a mixture. nih.gov Assesses purity and identifies synthesis-related impurities. mdpi.comresearchgate.net

X-ray Crystallography for Structural Elucidation and Interaction Analysis

While a crystal structure for this compound is not publicly available, analysis of its isomer, 8-Bromo-2-methylquinoline (B152758), and other similar derivatives provides significant insight. nih.gov Quinoline-based compounds typically exhibit a nearly planar bicyclic core. For the closely related 8-Bromo-2-methylquinoline, crystallographic studies confirm the planarity of the quinoline ring system. It is therefore highly probable that this compound also possesses a planar molecular geometry.

The precise bond lengths and angles are influenced by the electronic and steric effects of the bromine and methyl substituents. The C-Br bond length and the bond angles around the substituted carbon atoms would be key parameters obtained from a crystallographic study.

Table 2: Crystallographic Data for the Isomer 8-Bromo-2-methylquinoline

Parameter Value Reference
Formula C₁₀H₈BrN nih.gov
Crystal System Monoclinic CCDC 741549 nih.gov
Space Group P2₁/c CCDC 741549 nih.gov
Key Feature Planar quinoline core
Interaction π-π stacking

This data is for the isomer 8-Bromo-2-methylquinoline and serves as a model for the expected structural properties of this compound.

The arrangement of molecules in the solid state is governed by non-covalent intermolecular forces. rsc.org For aromatic systems like this compound, π-π stacking interactions are a dominant feature. In the crystal structure of its isomer, 8-Bromo-2-methylquinoline, molecules are arranged in stacks with a centroid-to-centroid distance of 3.76 Å, indicating a stabilizing π-π interaction. Similar stacking is expected for this compound, driven by the large, planar aromatic surface.

Other potential interactions include:

Hydrogen Bonding : While this compound lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···N or C-H···Br hydrogen bonds can play a role in stabilizing the crystal packing. nih.gov In related structures, weak C-H···π interactions are also observed.

Halogen Bonding : The bromine atom can potentially act as a halogen bond donor, interacting with the electron-rich nitrogen atom or the π-system of an adjacent molecule, further influencing the supramolecular assembly.

Correlation of Crystal Structure with Reactivity and Properties

The crystal structure of this compound provides significant insights into its reactivity and physical properties. X-ray diffraction studies of the related compound, 8-bromo-2-methylquinoline, have revealed a monoclinic crystal system with the space group P2₁/c. iucr.org The quinoline system in this analog is nearly planar, with a very small dihedral angle of 0.49 (16)° between the two fused six-membered rings. iucr.org

A key feature of the crystal packing is the face-to-face arrangement of the molecules. iucr.org This arrangement results in π-π stacking interactions between the benzene (B151609) and pyridine (B92270) rings of adjacent molecules, with a centroid-centroid distance of 3.76 Å. iucr.org These stacking interactions are a significant stabilizing force in the solid-state structure. The absence of hydrogen bonding in the crystal structure of 8-bromo-2-methylquinoline indicates that the intermolecular forces are primarily van der Waals and π-π stacking interactions. iucr.org

Table 1: Crystallographic Data for 8-Bromo-2-methylquinoline

ParameterValue
Molecular FormulaC₁₀H₈BrN
Molecular Weight222.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.0440 (17)
b (Å)13.467 (4)
c (Å)13.391 (4)
β (°)97.678 (4)
Volume (ų)901.4 (5)
Z4
Source: iucr.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of quinoline derivatives, including this compound. sumitomo-chem.co.jp These computational methods provide valuable insights that complement experimental findings.

In the context of related quinoline derivatives, DFT calculations have been employed to understand the regioselectivity of reactions like formylation. researchgate.net By mapping the electrostatic potential surfaces and calculating Fukui indices, it is possible to identify the most nucleophilic and electrophilic sites within the molecule, thereby predicting where reactions are most likely to occur. For example, DFT studies on Ag(I)-catalyzed oxidative cyclizations have helped to rationalize the observed chemoselectivity by demonstrating how the substrate chelates with the metal catalyst, guiding the subsequent bond formations. organic-chemistry.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). numberanalytics.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. numberanalytics.comtandfonline.com

For quinoline derivatives, DFT calculations have shown that the HOMO is often delocalized over the entire quinoline ring system, while the LUMO can have significant contributions from specific substituents. researchgate.netsmolecule.comresearchgate.net In related systems, the HOMO-LUMO gap for quinoline derivatives is typically in the range of 4.08 to 4.83 eV, indicating significant electronic stability. tandfonline.comsmolecule.com The distribution of these orbitals provides insight into intramolecular charge transfer possibilities, which are important for understanding the molecule's optical and electronic properties. tandfonline.com The calculated HOMO and LUMO energies are also consistent with the redox behavior observed in electrochemical studies, such as cyclic voltammetry. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for a Related Fluoro-Hydroxy-Methylquinoline

ParameterValue (eV)
E_HOMO-
E_LUMO-
Energy Gap (ΔE)~4.7
Ionization Potential (IP)-
Electron Affinity (EA)-
Electronegativity (χ)-
Chemical Hardness (η)2.4
Chemical Softness (S)-
Electrophilicity Index (ω)-
Source: tandfonline.com

DFT calculations provide a detailed picture of the electronic structure of this compound. These calculations can determine the distribution of electron density, atomic charges, and dipole moments. researchgate.net The analysis of the electronic structure helps in understanding the nature of chemical bonds and the influence of substituents on the quinoline core.

Molecular Docking Studies (for target binding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, docking studies are invaluable for predicting the binding affinity and interaction patterns of potential drug candidates, such as derivatives of this compound, with biological targets like enzymes or receptors. nih.govderpharmachemica.com

For various quinoline derivatives, molecular docking studies have been performed to investigate their potential as antimicrobial, anticancer, and antiviral agents. derpharmachemica.comnih.govresearchgate.net These studies typically involve docking the quinoline derivative into the active site of a target protein. The results provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.netresearchgate.net For example, docking studies have shown that bromo-substituted quinoline compounds can exhibit potent cytotoxicity against HIV reverse transcriptase by binding effectively within its allosteric site. nih.gov Similarly, docking has been used to rationalize the antibacterial activity of quinoline derivatives by showing their binding to enzymes like DNA gyrase. researchgate.net These computational predictions can guide the synthesis of new analogues with improved binding affinities and biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Contextual for quinolines)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. bohrium.com For quinoline derivatives, QSAR studies are instrumental in predicting their therapeutic potential and designing new, more potent molecules. researchgate.netijaems.com These models generate a mathematical relationship that quantitatively predicts the activity of untested compounds, which helps in prioritizing the synthesis of new molecules. ijaems.com

QSAR studies on quinolines have been applied to a wide range of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties. bohrium.comresearchgate.netijaems.comimist.ma For instance, QSAR models have been successfully developed to predict the anticancer activity of camptothecin (B557342) derivatives, which are quinoline alkaloids, by correlating their structural features with their ability to inhibit the DNA topoisomerase I (topo I) enzyme. bohrium.com Similarly, studies on other substituted quinolines have established significant correlations between physicochemical descriptors and their antibacterial or antifungal efficacy. researchgate.netijaems.com

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of quinoline compounds with known biological activities is selected. This set is typically divided into a "training set" to build the model and a "test set" to validate its predictive power. researchgate.netijaems.com

Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including constitutional, physicochemical, electronic, and topological properties. imist.ma

Model Building: Statistical methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the biological activity. imist.ma

Model Validation: The model's statistical significance and predictive ability are rigorously tested using methods such as leave-one-out (LOO) cross-validation, external validation with the test set, and Y-randomization. imist.ma

Below is a table summarizing common descriptors and models used in QSAR studies of quinoline derivatives.

Descriptor TypeExamplesApplication in QuinolinesReference
Constitutional Molecular Weight (MW), Number of rotatable bondsBasic molecular properties influencing bioavailability. bohrium.com
Physicochemical LogP (lipophilicity), Molar RefractivityPredicting membrane permeability and receptor binding. ijaems.com
Topological Wiener index, Balaban indexDescribing molecular size, shape, and branching. imist.ma
Quantum-Chemical HOMO/LUMO energies, Dipole moment, Electrostatic potentialQuantifying electronic properties and reactivity. imist.manih.gov
Geometrical Surface area, Molecular volumeDescribing steric factors that influence ligand-receptor interactions. bohrium.com
Modeling TechniqueDescriptionUse in Quinoline QSARReference
Multiple Linear Regression (MLR) A statistical method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).Used for initial model generation due to its simplicity and interpretability. imist.ma
Artificial Neural Network (ANN) A computational model inspired by the structure and function of biological neural networks, capable of modeling complex non-linear relationships.Often provides superior predictive power compared to linear methods for complex biological systems. bohrium.comimist.ma

These studies collectively show that QSAR is a powerful tool for rationally designing novel quinoline derivatives, including those based on the this compound scaffold, for specific therapeutic targets. bohrium.com

Prediction of Reactivity Patterns

The chemical reactivity of this compound is dictated by the electronic properties of the quinoline ring system and the influence of its two substituents: the bromine atom at the C-2 position and the methyl group at the C-8 position. The quinoline nucleus itself is an electron-deficient system due to the nitrogen atom, which affects its reactivity in substitution reactions. numberanalytics.com

General Reactivity of the Quinoline Ring:

Electrophilic Aromatic Substitution (SEAr): The quinoline ring undergoes electrophilic substitution, typically at the 5- and 8-positions of the benzene ring portion, as it is more reactive than the pyridine ring which is deactivated by the nitrogen atom. numberanalytics.comecorfan.org

Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. ecorfan.org

Influence of Substituents on this compound:

Bromine at C-2: The bromine atom is a good leaving group, making the C-2 position highly susceptible to nucleophilic aromatic substitution (SNA_r) by various nucleophiles. This position is also activated for metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the bromine atom further deactivates the pyridine ring towards electrophilic attack.

Methyl Group at C-8: The methyl group is an electron-donating group (via hyperconjugation and induction). This group activates the benzene ring portion of the quinoline for electrophilic substitution. numberanalytics.com It will direct incoming electrophiles primarily to the C-5 and C-7 positions, ortho and para to itself. However, steric hindrance from the fused ring system might influence the regioselectivity.

Based on these principles, the predicted reactivity patterns for this compound are summarized below.

Reaction TypePredicted Reactive Site(s)RationaleReference
Nucleophilic Aromatic Substitution C-2The bromine atom is an excellent leaving group, and the C-2 position is activated by the ring nitrogen.
Electrophilic Aromatic Substitution C-5, C-7The C-8 methyl group is an activating, ortho-para directing group, making the benzene ring the preferred site for electrophilic attack. numberanalytics.com
Palladium-Catalyzed Cross-Coupling C-2The C-Br bond serves as a classic handle for oxidative addition to a palladium(0) catalyst, enabling Suzuki, Heck, Sonogashira, and amination reactions.
Oxidation C-8 Methyl GroupThe methyl group can be oxidized to an aldehyde or a carboxylic acid (8-quinolinecarboxylic acid) under appropriate conditions.
Reaction with Strong Acids Ring NitrogenAs a weak base, the quinoline nitrogen will be protonated in the presence of strong acids to form a quinolinium salt. chemicalbook.com

Computational methods such as Density Functional Theory (DFT) can complement these predictions by mapping electrostatic potential surfaces to identify the most electron-rich (for electrophilic attack) and electron-poor (for nucleophilic attack) sites on the molecule with greater precision.

Research Applications in Interdisciplinary Fields

Organic Synthesis Building Block

The presence of a reactive bromine atom makes 2-Bromo-8-methylquinoline a versatile substrate in synthetic organic chemistry. smolecule.com It serves as a foundational component for introducing the 8-methylquinoline (B175542) moiety into larger molecular frameworks.

This compound functions as a key intermediate in the synthesis of complex organic molecules. smolecule.com The carbon-bromine bond at the 2-position is a prime site for various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to molecular elaboration. While direct research on this compound is specific, the broader family of bromo-methyl-quinolines is widely used to create complex, pharmacologically relevant structures. For instance, related isomers like 8-bromo-2-methylquinoline (B152758) and 2-bromo-6-methylquinoline (B188506) are recognized as crucial building blocks for developing potential anti-cancer and other therapeutic agents. chemimpex.comiucr.org

Research on related isomers demonstrates the synthetic utility of the bromo-methyl-quinoline scaffold. For example, 8-bromo-2,6-dimethylquinoline (B1381944) undergoes Suzuki coupling reactions to produce complex heterocyclic systems, showcasing a common strategy for building intricate molecular architectures from these bromo-precursors. preprints.org

Table 1: Examples of Complex Molecules Synthesized from Bromo-Methyl-Quinoline Isomers This table presents findings based on related isomers to illustrate the synthetic potential of the bromo-methyl-quinoline scaffold.

Precursor CompoundReaction TypeResulting Structure ClassResearch ApplicationReference
8-Bromo-2,6-dimethylquinolineSuzuki CouplingPhenyl-substituted Benzimidazolyl-quinolineSynthesis of novel complex heterocycles preprints.org
o-Bromoaniline (precursor to 2-methyl-8-bromoquinoline)Cyclization / Amination2-Methyl-8-aminoquinolineIntermediate for dye production google.com
8-Bromo-2-methylquinoline-Intermediates for Biologically Active CompoundsMedicinal Chemistry, Pharmaceutical Development chemimpex.com

The compound serves as a direct precursor for more advanced heterocyclic systems. chemscene.com Its structure is a ready-made building block that can be incorporated into larger polycyclic or macrocyclic frameworks. A clear example of this is found in a patented synthesis where 2-methyl-8-bromoquinoline is prepared as a key intermediate. google.com In this process, the bromo-substituted quinoline (B57606) is subsequently aminated to produce 2-methyl-8-aminoquinoline, which is an important intermediate in the production of quinophthalone dyes. google.com This demonstrates the role of a bromo-methyl-quinoline as a critical step in a multi-step synthesis of a functional heterocyclic product.

In medicinal chemistry and materials science, there is often a need to create "mimics" of bioactive or functional molecules to improve properties like efficacy, stability, or solubility. This compound can be used in the synthesis of quinoline mimics, which are molecules designed to replicate the essential structural features of naturally occurring or known bioactive quinolines. For example, research into the synthesis of polysubstituted 4-methyl-2-phenylquinolines describes them as mimics of a natural bioactive compound, 4-methoxy-2-phenylquinoline. asianpubs.org The ability to use precursors like this compound to construct such analogues is a key strategy in drug discovery and molecular design.

Materials Science and Engineering

The rigid, aromatic structure of the quinoline ring system imparts useful electronic and photophysical properties, making its derivatives, including this compound, of interest in the field of materials science. smolecule.comchemimpex.com

Bromo-substituted quinolines are employed as building blocks in the creation of advanced functional materials, such as specialized polymers and coatings. chemimpex.com The quinoline moiety can be incorporated into a polymer backbone or used as a pendant group to enhance thermal stability, conductivity, or photophysical properties. While specific examples for this compound are proprietary or in early-stage research, related isomers are noted for their applications in this area, suggesting a similar potential for this compound. chemimpex.comambeed.com

There is significant interest in using quinoline derivatives in electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). chemimpex.com Several suppliers of chemical intermediates categorize this compound and its isomers under materials for OLEDs and electronics. bldpharm.comambeed.com The electronic properties of the quinoline scaffold can be precisely tuned by the position and nature of its substituents. This allows for the design of molecules that can function as electron transport materials, host materials, or emitters in OLED devices. Research has shown that various bromo-methyl-quinoline isomers are explored for these applications, highlighting the importance of this class of compounds in developing next-generation electronic and photonic materials. chemimpex.com

Design of Fluorescent Probes

The quinoline scaffold is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent sensors for detecting metal ions and for biological imaging. While direct applications of this compound as a fluorescent probe are not extensively documented, its structural motifs are integral to the development of such sensors.

Research has demonstrated that 8-aminoquinoline (B160924) derivatives are effective molecular motifs for ion sensors, and the synthesis of these complex molecules often begins with more readily available precursors. researchgate.netarkat-usa.org A general method has been developed for preparing 8-aminoquinoline-2-carbaldehydes, which serve as useful building blocks for chemosensors due to their reactive aldehyde group. researchgate.netarkat-usa.org This synthesis notably starts from the commercially available this compound. researchgate.netarkat-usa.org The process involves a microwave-assisted N-arylation to introduce various sidechains for fine-tuning the sensor's affinity and selectivity, followed by oxidation of the methyl group to an aldehyde. researchgate.netarkat-usa.org

Furthermore, related structures like 8-hydroxy-2-methylquinoline have been used as building blocks for sensors that exhibit chelation-enhanced fluorescence, particularly for detecting zinc ions in biological systems. mdpi.comnih.gov The development of 8-amidoquinoline derivatives, which can also be synthesized from 8-aminoquinoline precursors, has led to fluorescent probes for Zn2+ that operate via mechanisms like internal charge transfer (ICT). mdpi.comnih.gov Similarly, 8-Bromo-5-fluoro-2-methylquinoline has been identified as a valuable compound for bioimaging due to its favorable photophysical properties. smolecule.com These examples underscore the foundational role of the 2-methyl-8-substituted quinoline framework, for which this compound is a key synthetic starting material, in the creation of advanced fluorescent probes. researchgate.netarkat-usa.orgmdpi.comnih.govsmolecule.com

Pharmaceutical Development Research (Intermediate Role and Mechanism Studies)

In the realm of pharmaceutical research, this compound is primarily valued as a key intermediate. The reactive bromine at the C-2 position allows for a variety of chemical modifications, enabling the synthesis of diverse drug candidates and facilitating studies into their biological mechanisms. smolecule.com

Intermediate in Synthesis of Drug Candidates (e.g., anti-cancer agents, antimicrobial agents)

The utility of this compound as a synthetic intermediate is well-established in the pursuit of new anticancer and antimicrobial agents. smolecule.com The quinoline scaffold itself is present in numerous compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. arabjchem.orgbohrium.com

A prominent example of its use is in the synthesis of a new class of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. acs.orgnih.gov PARP-1 is a critical target enzyme in cancer therapy. acs.orgnih.gov Researchers have prepared 2-substituted quinoline-8-carboxamides through a process that involves the selective coupling at the 2-position of 2,8-dibromoquinoline. acs.orgnih.gov This is followed by a lithium-bromine exchange of the resulting 2-(alkyl/aryl)-8-bromoquinoline intermediate and subsequent reaction to form the final carboxamide product. acs.orgnih.gov In this synthetic route, this compound represents a key intermediate, leading to the formation of 2-methylquinoline-8-carboxamide, which was identified as a potent PARP-1 inhibitor. acs.orgnih.gov

The broader family of halogenated 2-methylquinolines is also instrumental in developing new antimicrobial agents. Studies on various substituted quinolines have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. nih.govjneonatalsurg.comjneonatalsurg.comnih.gov For instance, derivatives of 2-chloro-8-methylquinoline (B1592087) have been synthesized and evaluated for their antibacterial and anthelmintic properties. jneonatalsurg.comjneonatalsurg.com The strategic inclusion of halogen atoms on the quinoline ring is a common approach to enhance the biological activity of drug candidates, making bromo-substituted precursors like this compound valuable starting points for synthesis. smolecule.comnih.gov

Exploration of Biological Mechanisms (in vitro)

Beyond its role as a synthetic precursor, derivatives of this compound are crucial tools for investigating biological mechanisms at the molecular level in controlled laboratory settings.

The derivatives of this compound have been central to the study of enzyme inhibition. As previously mentioned, a significant application is in the development of PARP-1 inhibitors for cancer treatment. acs.orgnih.gov

In a key study, a series of quinoline-8-carboxamides were designed and synthesized to act as PARP-1 inhibitors. The structure-activity relationship (SAR) revealed that substituents at the 2-position of the quinoline ring significantly increased the inhibitory potency. The most active compound identified in this series was 2-methylquinoline-8-carboxamide , synthesized from a this compound intermediate. This compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 500 nM against human recombinant PARP-1, a notable increase in potency compared to the standard water-soluble inhibitor 5-aminoisoquinolin-1-one (IC₅₀ = 1.8 µM). acs.orgnih.gov

This research highlights how the 2-methyl-8-substituted quinoline scaffold, accessible via this compound, serves as a powerful framework for designing potent enzyme inhibitors. Other studies on related quinoline derivatives have also shown inhibitory activity against a range of enzymes, including acetylcholinesterase and carbonic anhydrases, further establishing the quinoline core as a privileged structure in inhibitor design. nih.gov

Table 1: In Vitro Enzyme Inhibition by a this compound Derivative
CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Reference CompoundReference IC₅₀Source
2-methylquinoline-8-carboxamideHuman PARP-1500 nM5-aminoisoquinolin-1-one1.8 µM acs.orgnih.gov

The ability of a drug candidate to bind effectively to its biological target is a critical determinant of its efficacy. Binding affinity studies of compounds derived from this compound help to elucidate their mechanism of action. The presence of specific substituents, such as the bromine atom and the methyl group, can significantly influence how a molecule interacts with its target.

For example, studies on related quinoline carboxamides have shown that the bromine atom can enhance the compound's binding affinity to molecular targets like enzymes and receptors. In the case of the PARP-1 inhibitors derived from quinoline-8-carboxamide, the design incorporated an intramolecular hydrogen bond to maintain a specific conformation believed to be necessary for binding to the enzyme's active site. acs.orgnih.gov While direct binding affinity data (e.g., dissociation constant, Kd) for this compound derivatives are not always detailed, the enhanced potency observed in enzyme inhibition assays strongly suggests a high binding affinity for the target. acs.orgnih.gov The structural features of the 2-methyl-8-substituted quinoline core are thus crucial for achieving potent interactions with biological macromolecules. acs.orgnih.gov

Investigating the synergistic effects of new compounds with existing drugs is a vital area of pharmaceutical research, particularly in cancer and infectious diseases, to enhance efficacy and overcome resistance. While direct studies on the synergistic effects of this compound are limited, research on analogous quinoline derivatives suggests this is a promising area of exploration.

For instance, studies on dual inhibitors targeting both PARP and the Epidermal Growth Factor Receptor (EGFR) have shown that such compounds can be particularly effective against aggressive forms of cancer like triple-negative breast cancer (TNBC), which are often insensitive to PARP inhibitors alone. nih.gov Furthermore, a significant synergistic anti-tumor effect has been observed when new PARP inhibitors are combined with conventional chemotherapeutic agents like adriamycin. nih.gov It has also been reported that some quinoline derivatives need to work in synergistic combinations with other drugs to be effective, such as in the treatment of tuberculosis. nih.gov These findings suggest that drug candidates synthesized from this compound could potentially exhibit valuable synergistic effects when used in combination with other therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Target-Specific Interactions (e.g., PARP-1 inhibition in vitro)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair and the maintenance of genomic stability. Inhibitors of PARP-1 have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The quinoline scaffold has been extensively utilized in the design of potent PARP-1 inhibitors. Specifically, a series of quinoline-8-carboxamides have been synthesized and evaluated for their PARP-1 inhibitory activity. acs.orgnih.gov The synthesis of these compounds often involves intermediates such as 2,8-dibromoquinoline, highlighting the relevance of the 2-bromo-quinoline motif. acs.orgnih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these inhibitors. These studies have revealed that substituents at the 2-position of the quinoline ring can significantly increase inhibitory potency. acs.orgnih.gov For example, 2-methylquinoline-8-carboxamide was identified as a highly active inhibitor with an IC₅₀ value of 500 nM. acs.orgnih.gov This is a substantial improvement compared to the standard water-soluble inhibitor 5-aminoisoquinolin-1-one (5-AIQ), which has an IC₅₀ of 1.8 μM. acs.orgnih.gov

The design of these inhibitors often incorporates an intramolecular hydrogen bond to maintain the required pharmacophore conformation for effective binding to the PARP-1 active site. acs.orgnih.gov The synthesis strategy for 2-substituted quinoline-8-carboxamides involves selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline, followed by further chemical transformations. acs.orgnih.gov This synthetic route allows for the introduction of diverse substituents at the 2-position, facilitating comprehensive SAR studies.

Table 2: SAR Findings for Quinoline-based PARP-1 Inhibitors

Compound/Derivative Class Synthetic Precursor Key SAR Findings Potency (IC₅₀)
2-Substituted quinoline-8-carboxamides 2,8-dibromoquinoline Substituents at the 2-position increase potency. Varies with substituent
2-Methylquinoline-8-carboxamide This compound derivative pathway The 2-methyl group is a highly favorable substituent for PARP-1 inhibition. 500 nM acs.orgnih.gov
3-Substituted quinoline-8-carboxamides 3-Iodoquinoline-8-carboxamide Requires a small, narrow group for activity. Generally less potent than 2-substituted analogues

| 5-Aminoisoquinolin-1-one (5-AIQ) | N/A (Standard Inhibitor) | Serves as a benchmark for comparison. | 1.8 μM acs.orgnih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthesis routes for 2-Bromo-8-methylquinoline and its analogs often rely on standard bromination of the quinoline (B57606) core or multi-step cyclization reactions. smolecule.com One established method involves the reaction of 2-bromoaniline (B46623) with crotonaldehyde (B89634) in the presence of boric acid and HCl. iucr.org However, the future of chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize the reduction of hazardous waste, energy consumption, and the use of unsustainable solvents like 1,2-dichloroethane (B1671644) (DCE) and tetrahydrofuran (B95107) (THF). researchgate.net

Emerging research is therefore focused on developing more environmentally benign and efficient synthetic protocols. Key areas of development include:

Mechanochemistry: A significant advancement is the use of mechanochemical ball milling for C-H functionalization of 8-methylquinolines. researchgate.net This solvent-free or minimal-solvent (liquid-assisted grinding) approach operates under mild conditions without external heating, drastically reducing reaction times and environmental impact compared to conventional solvent-based methods. researchgate.net

Microwave-Assisted Synthesis: For related halogenated quinolines, microwave-assisted techniques have proven effective in accelerating reactions and improving yields, offering a pathway to more efficient processes.

Metal-Free Halogenation: The development of metal-free halogenation techniques represents another sustainable trend, avoiding the use of potentially toxic and expensive metal catalysts. smolecule.comresearchgate.net These methods often use inexpensive and atom-economical halogen sources. researchgate.net

These novel methodologies promise not only to make the synthesis of this compound more sustainable but also to potentially provide access to new derivatives through previously inaccessible reaction pathways.

Exploration of New Reactivity Modes and Functionalization Strategies

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The bromine atom at the C2 position is susceptible to nucleophilic substitution and is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of new carbon-carbon bonds. smolecule.commdpi.com The methyl group at C8, while traditionally less reactive, is the focus of new functionalization strategies.

Future research is set to explore more sophisticated functionalization techniques:

C(sp³)–H Activation: A frontier in organic synthesis is the direct functionalization of C(sp³)–H bonds, which are typically unreactive. researchgate.net Recent breakthroughs have demonstrated the rhodium-catalyzed and even iron-catalyzed C(sp³)–H methylation of the 8-methyl group on the quinoline scaffold, converting it into an 8-ethylquinoline. researchgate.netrsc.orgacs.org This highly regioselective transformation opens up avenues for creating a variety of analogs with modified alkyl chains at the C8 position. acs.org

One-Pot Tandem Reactions: Efficiency in synthesis can be dramatically increased through tandem reactions where multiple transformations occur in a single reaction vessel. A one-pot process has been developed for related 8-methylquinoline (B175542) derivatives that achieves functionalization at the C-2 position followed by selective hydrogenation of the pyridine (B92270) ring. informahealthcare.com Applying such strategies to this compound could streamline the synthesis of complex, saturated quinoline structures.

Oxidative Functionalization: The methyl group can also be a site for oxidation. Using reagents like selenium dioxide, the methyl group at the C2 position of the quinoline ring can be converted into an aldehyde, creating a new reactive handle for further derivatization, such as the formation of Schiff bases. mdpi.compreprints.org

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental design and saving resources. For quinoline derivatives, computational methods are actively being applied to understand their behavior and potential.

While specific computational studies on this compound are not yet widely published, the methodologies are well-established for closely related structures:

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, molecular geometry, and reactivity of halogenated quinolines. smolecule.com These models can predict how the bromine and methyl substituents influence the electron distribution across the quinoline ring, offering insights into its reactivity in reactions like electrophilic aromatic substitution.

Molecular Docking: In the context of medicinal chemistry, computational docking simulations (e.g., using AutoDock) are employed to predict how quinoline derivatives bind to biological targets like enzymes or receptors. This allows for the rational design of new potential therapeutic agents by optimizing the structure for better binding affinity and selectivity.

Predictive Property Calculations: Computational models can predict various physicochemical properties, such as boiling point, solubility, and lipophilicity (LogP), which are crucial for applications in both materials science and drug development. smolecule.com

Future research will undoubtedly apply these advanced modeling techniques directly to this compound to accelerate the discovery of new reactions and applications.

Expansion of Research Applications in Emerging Technologies

The unique electronic and structural properties of this compound make it a candidate for applications beyond its traditional role as a synthetic intermediate. Research on related quinoline compounds highlights several emerging technological areas where this molecule could make a significant impact.

Materials Science: Halogenated quinolines are being explored for their use in advanced materials. chemimpex.com Potential applications include:

Organic Electronics: Due to their electronic properties, these compounds are suitable for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. smolecule.com

Luminescent Materials: The quinoline scaffold can act as a ligand in the formation of luminescent metal-organic frameworks (MOFs), which have applications in sensing and imaging.

Polymers and Coatings: The compound can serve as a building block for developing advanced polymers and coatings with enhanced performance and durability. chemimpex.com

Biological Imaging: Functionalized quinolines can exhibit fluorescence. researchgate.net This property is being harnessed to create fluorescent probes for biological imaging, which can help researchers visualize cellular processes in real-time, a crucial tool in drug discovery. chemimpex.com

Pharmaceutical Development: While its role as an intermediate is established, direct investigation into the biological activity of this compound and its novel derivatives continues. Preliminary studies on the quinoline family suggest potential as antimicrobial and anticancer agents, making this a subject of ongoing research in medicinal chemistry. smolecule.com

The continued exploration of this compound's synthesis and reactivity will be crucial for realizing its potential in these cutting-edge technologies.

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Feasible Synthetic Routes

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2-Bromo-8-methylquinoline
Reactant of Route 2
Reactant of Route 2
2-Bromo-8-methylquinoline

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